N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine
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Overview
Description
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound that features a combination of morpholine, triazine, naphthalene, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of morpholine groups. Subsequent steps involve the attachment of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes . These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine: This compound shares the triazine and morpholine moieties but differs in the presence of a quinoline group instead of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have a tetrazole group instead of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups.
Uniqueness
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C29H29N7O2S2 |
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Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C29H29N7O2S2/c1-2-7-23-20(4-1)5-3-6-21(23)19-39-29-31-24-9-8-22(18-25(24)40-29)30-26-32-27(35-10-14-37-15-11-35)34-28(33-26)36-12-16-38-17-13-36/h1-9,18H,10-17,19H2,(H,30,32,33,34) |
InChI Key |
JNDCDNXYHNVEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=CC6=CC=CC=C65)N7CCOCC7 |
Origin of Product |
United States |
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